molecular formula C16H23N3O4 B056246 6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid CAS No. 113969-25-8

6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid

Cat. No. B056246
CAS RN: 113969-25-8
M. Wt: 321.37 g/mol
InChI Key: VPCYMTNCRVUYFU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid” is a solid compound . Its SMILES string is NCCCCC(C(O)=O)N(CC(O)=O)CC(O)=O . More detailed physical and chemical properties would require additional experimental data.

Scientific Research Applications

Sweetener

N-Phenylacetyl-Gly-Lys is a peptide that is 50 times sweeter than sucrose . This makes it a potential candidate for use in the food industry as a low-calorie sweetener.

Protein Synthesis

Amino acids, such as N-Phenylacetyl-Gly-Lys, play a crucial role in protein synthesis . They are the building blocks of proteins and are essential for tissue metabolism, growth, maintenance, and repair .

Antioxidant and Neurotoxin

3-Hydroxykynurenine, a metabolite of tryptophan, is a powerful antioxidant and neurotoxin . The neurotoxicity results from the oxidation of 3-hydroxykynurenine, and hydroxyl radicals, formed via H2O2, may also be implicated .

Polypeptide Cross-linking

N-Phenylacetyl-Gly-Lys can be used in the formation of polypeptide cross-links . This can be useful in various fields, including material science and biopharmaceuticals.

Antitumor Activity

Novel derivatives of 6-amino-2-phenylbenzothiazole, which N-Phenylacetyl-Gly-Lys is a part of, have been synthesized and found to exert cytostatic activities against malignant human cell lines . This suggests potential applications in cancer treatment.

Site-Selective Chemistry on Proteins

N-Phenylacetyl-Gly-Lys can be used in site-selective chemistry on proteins . This is important for the synthesis of chemically modified biopharmaceuticals, as well as for applications in chemical biology, biosensors, and more .

Metabolic Energy Generation

Amino acids, including N-Phenylacetyl-Gly-Lys, can influence plant growth and development, such as intracellular pH control and metabolic energy generation .

Biomarker of Diseases

Some amino acids are potential biomarkers of diseases . Therefore, N-Phenylacetyl-Gly-Lys could potentially be used in medical diagnostics.

properties

IUPAC Name

6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c17-9-5-4-8-13(16(22)23)19-15(21)11-18-14(20)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20)(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCYMTNCRVUYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399272
Record name N-Phenylacetyl-Gly-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid

CAS RN

113969-25-8
Record name N-Phenylacetyl-Gly-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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